![molecular formula C21H17BrN2O3S B2701377 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile CAS No. 683250-66-0](/img/structure/B2701377.png)
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
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Description
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
One study examined the molecular structure of related acrylonitriles, noting the absence of direction-specific intermolecular interactions in (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. This compound showcases orientational disorder in its thienyl fragment and forms simple hydrogen-bonded chains in related molecules through C-H...N hydrogen bonds (Cobo et al., 2006).
Anticancer Potential
Another pivotal area of research highlights the synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles, including compounds with structural similarities to the molecule , to develop new cancer drugs. These compounds demonstrated significant in vitro anticancer activities against human breast cancer (MCF-7), prostate cancer (PC-3), and ovarian cancer (A2780) cell lines (Özen et al., 2016).
Cytotoxic Activities and SAR
Research into 23 acrylonitriles substituted with triazoles or benzimidazoles revealed their cytotoxic potency on human cancer cell lines. The study found that compounds with specific heterocyclic substitutions and a 5-nitrothiophen-2-yl ring exhibited significant potency, suggesting the potential for these structures in developing anticancer agents (Sa̧czewski et al., 2004).
Reduction to Amino Derivatives
A study on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the compound , with lithium aluminum hydride produced (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process highlights a method for altering the functional groups on these molecules, potentially affecting their reactivity and biological activities (Frolov et al., 2005).
Photoluminescence Characteristics
The synthesis and investigation of 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, similar in structure to the compound of interest, have been studied for their photoluminescent properties. These compounds emit green fluorescence, indicating potential applications in organic electronics or as fluorescence markers (Xu et al., 2012).
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-25-18-9-13(10-19(26-2)20(18)27-3)8-15(11-23)21-24-17(12-28-21)14-4-6-16(22)7-5-14/h4-10,12H,1-3H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAXHJKYIUVXGI-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile |
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